1,3,5-Triazin-2-amine, 4-cyclopentyl-N-cyclopropyl-6-(4-morpholinyl)-, monohydrochloride
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Overview
Description
1,3,5-Triazin-2-amine, 4-cyclopentyl-N-cyclopropyl-6-(4-morpholinyl)-, monohydrochloride is a chemical compound with a complex structure that includes a triazine ring, cyclopentyl, cyclopropyl, and morpholinyl groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazin-2-amine, 4-cyclopentyl-N-cyclopropyl-6-(4-morpholinyl)-, monohydrochloride typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of Cyclopentyl and Cyclopropyl Groups: These groups are introduced through substitution reactions, often using cyclopentyl and cyclopropyl halides.
Attachment of the Morpholinyl Group: The morpholinyl group is attached via nucleophilic substitution, using morpholine as a nucleophile.
Formation of the Monohydrochloride Salt: The final compound is converted to its monohydrochloride form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification Steps: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Quality Control: Analytical methods like NMR spectroscopy, mass spectrometry, and HPLC are used to ensure the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazin-2-amine, 4-cyclopentyl-N-cyclopropyl-6-(4-morpholinyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines, alcohols; reactions are often conducted in polar solvents.
Major Products
Oxidation Products: Oxidized derivatives of the triazine ring.
Reduction Products: Reduced forms of the compound, often involving the reduction of functional groups.
Substitution Products: Substituted triazine derivatives with different functional groups.
Scientific Research Applications
1,3,5-Triazin-2-amine, 4-cyclopentyl-N-cyclopropyl-6-(4-morpholinyl)-, monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3,5-Triazin-2-amine, 4-cyclopentyl-N-cyclopropyl-6-(4-morpholinyl)-, monohydrochloride involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may modulate various biochemical pathways, including signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Triazin-2-amine, 4-cyclopentyl-N-cyclopropyl-6-(4-morpholinyl)-
- 1,3,5-Triazin-2-amine, 4-cyclopentyl-N-cyclopropyl-6-(4-piperidinyl)-
- 1,3,5-Triazin-2-amine, 4-cyclopentyl-N-cyclopropyl-6-(4-pyrrolidinyl)-
Uniqueness
1,3,5-Triazin-2-amine, 4-cyclopentyl-N-cyclopropyl-6-(4-morpholinyl)-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
148296-17-7 |
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Molecular Formula |
C15H24ClN5O |
Molecular Weight |
325.84 g/mol |
IUPAC Name |
4-cyclopentyl-N-cyclopropyl-6-morpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride |
InChI |
InChI=1S/C15H23N5O.ClH/c1-2-4-11(3-1)13-17-14(16-12-5-6-12)19-15(18-13)20-7-9-21-10-8-20;/h11-12H,1-10H2,(H,16,17,18,19);1H |
InChI Key |
QNRHCRWCPMOUSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NC(=NC(=N2)N3CCOCC3)NC4CC4.Cl |
Origin of Product |
United States |
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